molecular formula C4H13ClN2O B6618983 (2-aminoethyl)(ethoxy)amine hydrochloride CAS No. 2839139-50-1

(2-aminoethyl)(ethoxy)amine hydrochloride

Cat. No. B6618983
CAS RN: 2839139-50-1
M. Wt: 140.61 g/mol
InChI Key: FTPCFNLUENWERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoethyl)(ethoxy)amine hydrochloride, also known as AEEA-HCl, is an organic compound that is widely used in various scientific research applications. It is a colorless, hygroscopic solid that is soluble in water, methanol, and ethanol. AEEA-HCl is a strong base and can be used as a catalyst in a variety of reactions. It has been used in the synthesis of various compounds, in the study of biochemical and physiological effects, and in lab experiments.

Scientific Research Applications

(2-aminoethyl)(ethoxy)amine hydrochloride has a variety of scientific research applications. It has been used in the synthesis of various compounds, such as alkyl amines, peptides, and peptidomimetics. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression. Additionally, (2-aminoethyl)(ethoxy)amine hydrochloride has been used in lab experiments, such as the determination of the melting point of compounds and the determination of optical rotations.

Mechanism of Action

The mechanism of action of (2-aminoethyl)(ethoxy)amine hydrochloride is not fully understood. However, it is believed that (2-aminoethyl)(ethoxy)amine hydrochloride acts as a catalyst in the synthesis of various compounds. It is also believed to act as an inhibitor of enzymes and to regulate gene expression.
Biochemical and Physiological Effects
(2-aminoethyl)(ethoxy)amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of the neurotransmitter dopamine. Additionally, (2-aminoethyl)(ethoxy)amine hydrochloride has been shown to regulate gene expression by binding to the promoter region of certain genes and affecting their transcriptional activity.

Advantages and Limitations for Lab Experiments

(2-aminoethyl)(ethoxy)amine hydrochloride has a number of advantages for use in lab experiments. It is a strong base and can be used as a catalyst in a variety of reactions. Additionally, it is hygroscopic and soluble in water, methanol, and ethanol, making it easy to use in a variety of experiments. However, (2-aminoethyl)(ethoxy)amine hydrochloride also has certain limitations. It is toxic and corrosive, and care must be taken when handling it. Additionally, it is not very stable and must be stored in an airtight container.

Future Directions

(2-aminoethyl)(ethoxy)amine hydrochloride has a number of potential future applications. It could be used in the synthesis of new compounds and in the study of biochemical and physiological effects. Additionally, it could be used in the development of new drugs and in the study of gene regulation. Finally, it could be used in the development of new lab experiments and the optimization of existing experiments.

Synthesis Methods

(2-aminoethyl)(ethoxy)amine hydrochloride can be synthesized through a two-step process. In the first step, ethylenediamine is reacted with ethyl bromide in the presence of an acid catalyst to form 2-aminoethyl)(ethoxy)amine. The second step involves the reaction of this compound with hydrochloric acid to form (2-aminoethyl)(ethoxy)amine hydrochloride. The overall reaction is shown below:
Ethylenediamine + Ethyl Bromide + HCl → 2-Aminoethyl)(ethoxy)amine + HBr → 2-Aminoethyl)(ethoxy)amine Hydrochloride

properties

IUPAC Name

N'-ethoxyethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.ClH/c1-2-7-6-4-3-5;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPCFNLUENWERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)(ethoxy)amine hydrochloride

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